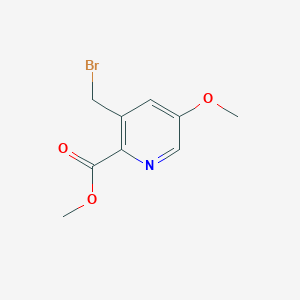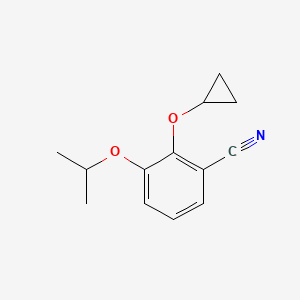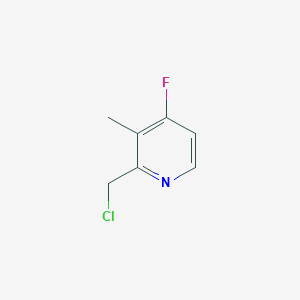
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxyl group at the 6th position, and an ethanone group at the 2nd position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone can be synthesized through various synthetic routes. One common method involves the chlorination of 2-hydroxy-4-pyridone followed by acetylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and acetylating agents like acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 1-(4-Chloro-6-oxopyridin-2-YL)ethanone.
Reduction: Formation of 1-(6-Hydroxypyridin-2-YL)ethanone.
Substitution: Formation of 1-(4-Methoxy-6-hydroxypyridin-2-YL)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features are modified to enhance its pharmacological properties and reduce toxicity.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-6-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone: Similar structure but different position of the chloro and hydroxyl groups, leading to different reactivity and applications.
1-(4-Chlorothiophen-2-yl)ethanone: Contains a thiophene ring instead of a pyridine ring, resulting in different chemical properties and uses.
1-(6-Chloro-4-hydroxypyridin-3-yl)ethanone:
These comparisons illustrate the importance of the specific arrangement of functional groups in determining the properties and applications of the compound.
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
6-acetyl-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11) |
InChI-Schlüssel |
JIVVVDQAFPLDAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=O)N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)






